

# Using PDMAEMA as a non-viral vector for siRNA delivery

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                     |
|----------------|-------------------------------------|
| Compound Name: | 2-(Dimethylamino)ethyl methacrylate |
| Cat. No.:      | B026375                             |

[Get Quote](#)

## Application Notes & Protocols

Topic: Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) as a Non-Viral Vector for siRNA Delivery

## Introduction: The Challenge and Promise of siRNA Delivery

Small interfering RNA (siRNA) offers a revolutionary approach to therapy by silencing disease-causing genes with high specificity. However, the therapeutic potential of "naked" siRNA is severely limited by its intrinsic properties. Being a relatively large, negatively charged molecule, siRNA cannot readily cross the anionic cell membrane.<sup>[1]</sup> Furthermore, it is rapidly degraded by nucleases in the bloodstream and cleared by the kidneys, preventing it from reaching its target tissue.<sup>[1][2]</sup>

To overcome these hurdles, a carrier system—or vector—is essential. While viral vectors are efficient, concerns regarding their immunogenicity and potential for insertional mutagenesis have spurred the development of non-viral alternatives. Among these, cationic polymers have emerged as a promising class of synthetic vectors. Poly(2-(dimethylamino)ethyl methacrylate), or PDMAEMA, has garnered significant attention due to its unique pH-responsive properties and efficacy in mediating gene delivery.<sup>[2][3]</sup>

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of PDMAEMA as a non-viral vector for siRNA delivery. We will delve into the underlying mechanisms, provide detailed protocols for nanoparticle formulation and characterization, and outline methods for evaluating transfection efficiency and cytotoxicity *in vitro*.

## The Science of PDMAEMA: Mechanism of Action

The efficacy of PDMAEMA as an siRNA vector is rooted in its chemical structure. The polymer contains tertiary amine groups along its side chains which are crucial for its function.<sup>[4]</sup> With a pKa of approximately 7.5, a significant portion of these amines are protonated (cationic) at physiological pH (7.4), enabling strong electrostatic interactions with the negatively charged phosphate backbone of siRNA.<sup>[5]</sup> This interaction leads to the spontaneous self-assembly of PDMAEMA and siRNA into nanosized complexes called "polyplexes," which protect the siRNA from enzymatic degradation.

Once endocytosed by the target cell, the polyplex is trafficked into endosomes, where the internal pH drops to 5.0-6.0. This acidic environment triggers the "proton sponge" effect, a key mechanism for endosomal escape.<sup>[6][7]</sup> The tertiary amines on PDMAEMA, which were unprotonated at physiological pH, now become protonated. This buffering capacity prevents the endosome from further acidification, leading to a continuous influx of protons (H<sup>+</sup>) and chloride ions (Cl<sup>-</sup>) into the endosomal lumen to maintain charge neutrality.<sup>[6][8]</sup> The resulting increase in osmotic pressure causes the endosome to swell and eventually rupture, releasing the PDMAEMA/siRNA polyplex into the cytoplasm where the siRNA can engage with the RNA-induced silencing complex (RISC) to mediate gene knockdown.<sup>[6][9]</sup>

[Click to download full resolution via product page](#)

Caption: Mechanism of PDMAEMA-mediated siRNA delivery and endosomal escape.

## Key Considerations for PDMAEMA Vector Design

The success of PDMAEMA-based delivery is not solely dependent on its chemistry but also on its physical properties. Researchers must consider several factors:

- Molecular Weight (MW): A critical parameter influencing both efficiency and toxicity. Higher MW PDMAEMA generally shows better DNA/siRNA binding affinity and higher transfection efficiency.[10] However, this often comes at the cost of increased cytotoxicity, primarily due to membrane destabilization.[10] Low MW polymers are less toxic but may form less stable polyplexes.[5][11]
- Polymer Architecture: PDMAEMA can be synthesized in linear, branched, or star-shaped architectures. Star-shaped PDMAEMA has been reported to exhibit superior transfection efficiency compared to its linear or branched counterparts.[12]
- Modifications for Enhanced Performance:
  - PEGylation: Covalent attachment of polyethylene glycol (PEG) chains creates a hydrophilic shield around the polyplex. This "stealth" coating reduces non-specific interactions with blood components, prevents aggregation, decreases cytotoxicity, and can prolong circulation time *in vivo*.[13][14]
  - Hydrophobicity: Incorporating hydrophobic monomers can enhance polyplex stability and facilitate interaction with cellular membranes, potentially improving endosomal escape and overall efficiency.[9][15]
  - Biodegradability: To mitigate the toxicity associated with high MW polymers, researchers have introduced biodegradable linkages (e.g., disulfide bonds) into the PDMAEMA backbone.[16] These bonds are stable in the extracellular environment but are cleaved in the reducing environment of the cytoplasm, breaking down the polymer into smaller, more easily cleared fragments and facilitating siRNA release.[16][17]

## Application Note 1: Formulation and Characterization of PDMAEMA/siRNA Nanoparticles

This section provides a standard workflow for preparing and validating PDMAEMA/siRNA polyplexes before their use in cell-based assays.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for PDMAEMA/siRNA nanoparticle applications.

## Protocol 1.1: Preparation of PDMAEMA/siRNA Nanoparticles (Polyplexes)

**Rationale:** The formation of stable polyplexes is governed by the charge ratio between the cationic polymer and the anionic siRNA. This is expressed as the N/P ratio: the molar ratio of nitrogen atoms (N) in the polymer's amine groups to the phosphate groups (P) in the siRNA backbone. Optimizing this ratio is critical; a low N/P ratio may result in incomplete complexation, while an excessively high ratio can lead to increased cytotoxicity.

### Materials:

- PDMAEMA polymer stock solution (e.g., 1 mg/mL in RNase-free water)
- siRNA stock solution (e.g., 20  $\mu$ M in RNase-free water)

- RNase-free buffer (e.g., 10 mM citrate buffer, pH 4.0 for initial complexation; 10 mM phosphate buffer, pH 8.0 for pH restoration)[18]
- RNase-free microcentrifuge tubes

Procedure:

- Dilution of Reagents:
  - In separate RNase-free tubes, dilute the required amount of PDMAEMA stock and siRNA stock in a suitable buffer. Using a slightly acidic buffer (pH 4.0-5.5) for the polymer solution can enhance the protonation of DMAEMA units, facilitating subsequent complexation.[1][18]
  - Scientist's Note: Always add the polymer solution to the siRNA solution, not the other way around. This promotes the formation of more uniform and smaller nanoparticles.
- Complex Formation:
  - To prepare polyplexes at a specific N/P ratio (e.g., 10:1), add the diluted PDMAEMA solution dropwise to the diluted siRNA solution while gently vortexing.
  - Incubate the mixture at room temperature for 20-30 minutes to allow for stable complex formation.[18][19]
- pH Neutralization (if applicable):
  - If an acidic buffer was used for complexation, restore the solution to a physiological pH (7.0-7.4) by adding a neutralizing buffer, such as a phosphate buffer.[18] This step is crucial before adding the polyplexes to cells.

## Protocol 1.2: Characterization of Nanoparticles

Rationale: Before proceeding to cell-based experiments, it is imperative to characterize the physicochemical properties of the formulated polyplexes to ensure they are suitable for cellular delivery.

### A. Size and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS):

- Objective: To measure the hydrodynamic diameter and size distribution of the nanoparticles. For efficient cellular uptake via endocytosis, a particle size between 50-200 nm is generally considered optimal.[20][21] A PDI value below 0.3 indicates a homogenous population of nanoparticles.[18]
- Procedure: Dilute the prepared polyplex solution in an appropriate buffer (e.g., PBS or HEPES) and analyze using a DLS instrument.

#### B. Surface Charge via Zeta Potential Measurement:

- Objective: To determine the surface charge of the nanoparticles. A net positive charge (typically +15 to +30 mV) is desirable as it facilitates interaction with the negatively charged cell membrane, promoting cellular uptake.[17][22]
- Procedure: Analyze the diluted polyplex solution using an instrument capable of measuring zeta potential.

#### C. siRNA Complexation and Stability via Agarose Gel Retardation Assay:

- Objective: To visually confirm the complete complexation of siRNA with PDMAEMA. When fully complexed, the negatively charged siRNA cannot migrate into the agarose gel during electrophoresis.
- Procedure:
  - Prepare polyplexes at various N/P ratios (e.g., 1, 3, 5, 7.5, 10).[23]
  - Load the samples into the wells of a 1.5-2% agarose gel containing a nucleic acid stain (e.g., SYBR Safe).
  - Run the gel electrophoresis in a suitable buffer (e.g., TAE) at 100V for 20-30 minutes.[23]
  - Visualize the gel under a UV transilluminator. The N/P ratio at which the siRNA band disappears from the gel indicates the point of complete complexation.

| Parameter                  | Technique                        | Typical Optimal Range                | Rationale                                                           |
|----------------------------|----------------------------------|--------------------------------------|---------------------------------------------------------------------|
| Hydrodynamic Diameter      | Dynamic Light Scattering (DLS)   | 100 - 200 nm[18][20]<br>[21]         | Facilitates efficient cellular uptake via endocytosis.              |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS)   | < 0.3[18][21]                        | Indicates a monodisperse and homogenous nanoparticle population.    |
| Zeta Potential             | Electrophoretic Light Scattering | +15 to +30 mV[17][22]                | A net positive charge promotes binding to the anionic cell surface. |
| siRNA Complexation         | Gel Retardation Assay            | Complete retardation at N/P $\geq$ 5 | Ensures siRNA is fully encapsulated and protected by the polymer.   |

## Application Note 2: In Vitro Transfection and Functional Evaluation

Following successful formulation and characterization, the next step is to assess the biological activity of the PDMAEMA/siRNA nanoparticles in a relevant cell line.

### Protocol 2.1: In Vitro Transfection

#### Materials:

- Target cell line (e.g., HeLa, HEK293T, or a disease-relevant line)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Serum-free medium (e.g., Opti-MEM™) for complex dilution[24]

- Multi-well cell culture plates (e.g., 24- or 48-well)
- Prepared and characterized PDMAEMA/siRNA nanoparticles

**Procedure:**

- Cell Seeding: The day before transfection, seed cells in a multi-well plate to ensure they reach 50-70% confluence at the time of transfection.[\[25\]](#) Cell health and density are critical for reproducible results.
- Preparation of Transfection Complexes:
  - Thaw PDMAEMA/siRNA nanoparticles if frozen.
  - Dilute the required volume of the nanoparticle solution in serum-free medium. Scientist's Note: Serum contains components that can interfere with complex formation and stability; therefore, dilutions should be performed in serum-free conditions.[\[24\]](#)[\[25\]](#)
- Transfection:
  - Remove the old medium from the cells and gently add the diluted transfection complexes.
  - Incubate the cells with the complexes for 4-6 hours at 37°C and 5% CO<sub>2</sub>.
  - After the initial incubation, add complete medium (containing serum) or replace the transfection medium entirely with fresh complete medium. This minimizes cytotoxicity from prolonged exposure to the cationic polyplexes.
- Incubation: Return the plates to the incubator and culture for 24-72 hours before analysis. The optimal time for analysis depends on the stability of the target protein and mRNA.

## Protocol 2.2: Assessing Gene Knockdown

### A. Quantitative Real-Time PCR (qPCR):

- Objective: To measure the reduction in target mRNA levels. This is the most direct way to assess the primary effect of siRNA.

- Procedure:

- At 24-48 hours post-transfection, lyse the cells and extract total RNA.
- Perform reverse transcription to synthesize cDNA.
- Run qPCR using primers specific for the target gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
- Calculate the relative reduction in mRNA expression compared to a negative control (e.g., cells treated with polyplexes containing a non-targeting or "scrambled" siRNA).

B. Western Blot:

- Objective: To measure the reduction in target protein levels, confirming the functional consequence of mRNA knockdown.

- Procedure:

- At 48-72 hours post-transfection, lyse the cells and quantify total protein concentration.
- Separate proteins by SDS-PAGE and transfer them to a membrane.
- Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., β-actin, GAPDH).
- Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
- Quantify band intensity to determine the extent of protein knockdown.

## Protocol 2.3: Cytotoxicity Assessment

Rationale: It is crucial to evaluate the toxicity of the PDMAEMA vector, as high concentrations of cationic polymers can disrupt cell membranes and induce apoptosis or necrosis.[\[10\]](#)[\[11\]](#)

A. MTT Assay:

- Objective: To assess cell viability by measuring mitochondrial metabolic activity.

- Procedure:

- Transfect cells in a 96-well plate with polyplexes at a range of N/P ratios or polymer concentrations.
- At 24-48 hours post-transfection, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
- Viable cells will reduce the yellow MTT to purple formazan crystals.
- Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the crystals.
- Measure the absorbance at ~570 nm. Cell viability is expressed as a percentage relative to untreated control cells.

| Assay        | Purpose                    | Time Point (Post-Transfection) | Key Readout                 |
|--------------|----------------------------|--------------------------------|-----------------------------|
| qPCR         | Quantify mRNA knockdown    | 24 - 48 hours                  | Relative mRNA expression    |
| Western Blot | Quantify protein knockdown | 48 - 72 hours                  | Relative protein expression |
| MTT Assay    | Measure cell viability     | 24 - 48 hours                  | % Viability vs. Control     |

## Troubleshooting Common Issues

| Problem                            | Possible Cause(s)                                                                                                                                       | Suggested Solution(s)                                                                                               |
|------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------|
| Low Knockdown Efficiency           | Suboptimal N/P ratio.                                                                                                                                   | Optimize the N/P ratio; perform a gel retardation assay to confirm full complexation. <a href="#">[24]</a>          |
| Low transfection efficiency.       | Ensure cell density is 50-70% confluent; check cell health.<br><a href="#">[25]</a> <a href="#">[26]</a> Optimize the amount of siRNA and polymer used. |                                                                                                                     |
| Degraded siRNA or polymer.         | Use fresh, high-quality reagents. Store siRNA and polymer stocks properly. <a href="#">[24]</a>                                                         |                                                                                                                     |
| Inefficient endosomal escape.      | Consider using a PDMAEMA with a different molecular weight or architecture. <a href="#">[10]</a>                                                        |                                                                                                                     |
| High Cytotoxicity                  | N/P ratio is too high.                                                                                                                                  | Decrease the N/P ratio to the minimum required for efficient complexation and transfection.<br><a href="#">[24]</a> |
| Polymer concentration is too high. | Reduce the overall concentration of the polyplexes added to the cells.                                                                                  |                                                                                                                     |
| Cells are too sensitive.           | Ensure cells are healthy and not passaged too many times.<br>Increase cell seeding density.<br><a href="#">[25]</a> <a href="#">[27]</a>                |                                                                                                                     |
| Prolonged exposure time.           | Reduce the incubation time of cells with polyplexes to 4-6 hours before replacing with fresh medium.                                                    |                                                                                                                     |
| Variable Results                   | Inconsistent complex formation.                                                                                                                         | Standardize the protocol:<br>always add polymer to siRNA,                                                           |

use consistent incubation times, and vortex gently.

---

|                               |                                                                                                                  |
|-------------------------------|------------------------------------------------------------------------------------------------------------------|
| Inconsistent cell conditions. | Use cells from the same passage number; ensure confluence is consistent across experiments. <a href="#">[27]</a> |
| Contamination.                | Test cell cultures for mycoplasma or other contaminants. <a href="#">[27]</a>                                    |

---

## Conclusion

PDMAEMA stands as a versatile and effective cationic polymer for the non-viral delivery of siRNA. Its pH-responsive nature, which facilitates the critical step of endosomal escape via the proton sponge effect, makes it a powerful tool for gene silencing research. However, realizing its full potential requires a systematic approach to formulation and evaluation. By carefully optimizing key parameters such as molecular weight and N/P ratio, and by thoroughly characterizing the resulting nanoparticles, researchers can develop robust and reproducible delivery systems. The protocols and insights provided in this guide offer a solid foundation for harnessing the power of PDMAEMA to advance the exciting field of RNA interference therapeutics.

## References

- Šrámková, P., et al. (2013). Reducible poly(2-dimethylaminoethyl methacrylate): Synthesis, cytotoxicity, and gene delivery activity. *Journal of Controlled Release*. [\[Link\]](#)
- Lin, D., et al. (2015). Effects of hydrophobic core components in amphiphilic PDMAEMA nanoparticles on siRNA delivery.
- He, B., et al. (2010). High content analysis of cytotoxic effects of pDMAEMA on human intestinal epithelial and monocyte cultures. *Journal of Controlled Release*. [\[Link\]](#)
- Rehman, Z. U., et al. (2018). Engineering poly- and micelleplexes for nucleic acid delivery – A reflection on their endosomal escape.
- Fisher, L. E., et al. (2011). Cytotoxicity of pDMAEMA Polymers and Hostasol.
- Samsonova, O., et al. (2011). Low Molecular Weight pDMAEMA-block-pHEMA Block-Copolymers Synthesized via RAFT-Polymerization: Potential Non-Viral Gene Delivery Agents? *Polymers*. [\[Link\]](#)

- Moreau, E., et al. (2011). Hemocompatibility assessment of poly(2-dimethylaminoethyl methacrylate) (PDMAEMA)-based polymers.
- Green, J. J., et al. (2009). Influence of Polycation Molecular Weight on Poly(2-dimethylaminoethyl methacrylate)-Mediated DNA Delivery In Vitro. *Biomacromolecules*. [\[Link\]](#)
- van der Aa, L. J., et al. (2011). Degradable-Brushed pHEMA–pDMAEMA Synthesized via ATRP and Click Chemistry for Gene Delivery.
- Lin, D., et al. (2013). Intracellular cleavable poly(2-dimethylaminoethyl methacrylate) functionalized mesoporous silica nanoparticles for efficient siRNA delivery in vitro and in vivo. *Nanoscale*. [\[Link\]](#)
- Sayen, T. N., et al. (2025). Synthesis of poly[2-(dimethylamino)ethyl methacrylate] grafting from cellulose nanocrystals for DNA complexation employing a 3D-twisted cross-sectional microchannel microfluidic device. *International Journal of Biological Macromolecules*. [\[Link\]](#)
- Mapfumo, P., et al. (2024). Improving Gene Delivery: Synergy between Alkyl Chain Length and Lipoic Acid for PDMAEMA Hydrophobic Copolymers.
- Wang, X., et al. (2020). Mechanistic insight into the interaction of gastrointestinal mucus with oral diblock copolymers synthesized via ATRP method.
- Lin, D., et al. (2013). Intracellular cleavable poly(2-dimethylaminoethyl methacrylate) functionalized mesoporous silica nanoparticles for efficient siRNA delivery in vitro and in vivo.
- Funhoff, A. M., et al. (2004). Endosomal Escape of Polymeric Gene Delivery Complexes Is Not Always Enhanced by Polymers Buffering at Low pH.
- Conde, J., et al. (2016). Co-delivery of siRNA and therapeutic agents using nanocarriers to overcome cancer resistance. *Journal of Controlled Release*. [\[Link\]](#)
- Convertine, A. J., et al. (2010). pH-Responsive Polymeric Micelle Carriers for siRNA Drugs. *Pharmaceutical Research*. [\[Link\]](#)
- Zhang, X., et al. (2016). Efficient Transfection by Using PDMAEMA-Modified SiNWAs as a Platform for Ca(2+)-Dependent Gene Delivery.
- Mapfumo, P., et al. (2024). Improving Gene Delivery: Synergy between Alkyl Chain Length and Lipoic Acid for PDMAEMA Hydrophobic Copolymers.
- Liu, J., et al. (2014). Overcoming Endosomal Barrier by Amphotericin B-Loaded Dual pH-Responsive PDMA-b-PDPA Micelleplexes for siRNA Delivery. *ACS Nano*. [\[Link\]](#)
- Varkouhi, A. K., et al. (2011). Endosomal escape of PEI polyplexes by proton sponge effect.
- Croes, S., et al. (2020). Cytocompatibility, Membrane Disruption, and siRNA Delivery using Environmentally Responsive Cationic Nanogels.
- Verbaan, F. J., et al. (2004). Steric stabilization of poly(2-(dimethylamino)ethyl methacrylate)-based polyplexes mediates prolonged circulation and tumor targeting in mice.
- Truong, N. P., et al. (2019). pH-Responsive Polymer Nanoparticles for Drug Delivery.

- Li, P., et al. (2017). Self-assembled PEG-b-PDPA-b-PGEM copolymer nanoparticles as protein antigen delivery vehicles to dendritic cells: preparation, characterization and cellular uptake. *RSC Advances*. [\[Link\]](#)
- Forrest, M. L., & Pack, D. W. (2009). Modeling the Proton Sponge Hypothesis: Examining Proton Sponge Effectiveness for Enhancing Intracellular Gene Delivery through Multiscale Modeling. *Molecular Pharmaceutics*. [\[Link\]](#)
- Li, Y., et al. (2008). An acid-labile block copolymer of PDMAEMA and PEG as potential carrier for intelligent gene delivery systems. *Biomacromolecules*. [\[Link\]](#)
- SignaGen Laboratories (n.d.). Troubleshooting Tips.
- Khatri, N., et al. (2014). Dimethylaminoethyl methacrylate copolymer-siRNA nanoparticles for silencing a therapeutically relevant gene in macrophages. *SciSpace*. [\[Link\]](#)
- Guryev, E. L., et al. (2025). Poly(2-(diethylamino)ethyl methacrylate)-Functionalized Carbon Nanodots as Theranostic Platforms for siRNA Delivery and Survivin Silencing in Triple-Negative Breast Cancer. *Pharmaceutics*. [\[Link\]](#)
- Ruozzi, B., et al. (2021). Polymeric Carriers for Delivery of RNA Cancer Therapeutics. *Pharmaceutics*. [\[Link\]](#)
- Miller, C. A., et al. (2020). Optimizing Mannose “Click” Conjugation to Polymeric Nanoparticles for Targeted siRNA Delivery to Human and Murine Macrophages.
- Lytton-Jean, A. K., et al. (2011). Balancing Cationic and Hydrophobic Content of PEGylated siRNA Polyplexes Enhances Endosome Escape, Stability, Blood Circulation Time, and Bioactivity In Vivo. *ACS Nano*. [\[Link\]](#)
- Roointan, A., et al. (2022). In vitro DNA plasmid condensation and transfection through pH-responsive nanohydrogel. *Journal of Nanobiotechnology*. [\[Link\]](#)
- Jiang, G., et al. (2023). Cationic Polymers as Transfection Reagents for Nucleic Acid Delivery. *Polymers*. [\[Link\]](#)
- ResearchGate (2018). Troubleshooting why validated siRNA aren't working properly, and procedural error?
- Zarrin, V., et al. (2023). Engineering Lipid–Polymer Nanoparticles for siRNA Delivery to Cancer Cells. *Pharmaceutics*. [\[Link\]](#)
- Li, D., et al. (2010). Preparation of double-responsive SiO<sub>2</sub>-g-PDMAEMA nanoparticles via ATRP.
- GenScript (n.d.). DNA Transfection Troubleshooting. *GenScript*. [\[Link\]](#)
- GenScript (n.d.). siRNA Lipofection Protocol using Lipofectamine™ RNAiMAX Transfection Reagent. *GenScript*. [\[Link\]](#)
- Horizon Discovery (n.d.). Top three tips for troubleshooting your RNAi experiment. *Horizon Discovery*. [\[Link\]](#)
- Kumar, M., et al. (2010). Intracellular Delivery of siRNA by Polycationic Superparamagnetic Nanoparticles. *MIT Open Access Articles*. [\[Link\]](#)

- Zhu, W., et al. (2012). Co-delivery of siRNA and paclitaxel into cancer cells by biodegradable cationic micelles based on PDMAEMA-PCL-PDMAEMA triblock copolymers.
- Panyam, J., et al. (2004). Polymeric Nanoparticles for siRNA Delivery and Gene Silencing. *Pharmaceutical Research*. [Link]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Cytocompatibility, Membrane Disruption, and siRNA Delivery using Environmentally Responsive Cationic Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polymeric Carriers for Delivery of RNA Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-delivery of siRNA and therapeutic agents using nanocarriers to overcome cancer resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. Engineering poly- and micelleplexes for nucleic acid delivery – A reflection on their endosomal escape - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Modeling the Proton Sponge Hypothesis: Examining Proton Sponge Effectiveness for Enhancing Intracellular Gene Delivery through Multiscale Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of hydrophobic core components in amphiphilic PDMAEMA nanoparticles on siRNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. High content analysis of cytotoxic effects of pDMAEMA on human intestinal epithelial and monocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cationic Polymers as Transfection Reagents for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An acid-labile block copolymer of PDMAEMA and PEG as potential carrier for intelligent gene delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Balancing Cationic and Hydrophobic Content of PEGylated siRNA Polyplexes Enhances Endosome Escape, Stability, Blood Circulation Time, and Bioactivity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Reducible poly(2-dimethylaminoethyl methacrylate): Synthesis, cytotoxicity, and gene delivery activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Intracellular cleavable poly(2-dimethylaminoethyl methacrylate) functionalized mesoporous silica nanoparticles for efficient siRNA delivery in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Optimizing Mannose “Click” Conjugation to Polymeric Nanoparticles for Targeted siRNA Delivery to Human and Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dspace.mit.edu [dspace.mit.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Synthesis of poly[2-(dimethylamino)ethyl methacrylate] grafting from cellulose nanocrystals for DNA complexation employing a 3D-twisted cross-sectional microchannel microfluidic device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Poly(2-(diethylamino)ethyl methacrylate)-Functionalized Carbon Nanodots as Theranostic Platforms for siRNA Delivery and Survivin Silencing in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 25. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 26. Top three tips for troubleshooting your RNAi experiment [horizontodiscovery.com]
- 27. genscript.com [genscript.com]
- To cite this document: BenchChem. [Using PDMAEMA as a non-viral vector for siRNA delivery]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b026375#using-pdmaema-as-a-non-viral-vector-for-sirna-delivery>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)